3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine
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Overview
Description
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole-containing compounds are known for their broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through various methods. One common approach is the reaction of glyoxal with ammonia, which was the first synthesis method for imidazole . Other methods include the use of different starting materials and catalysts to achieve the desired product. The specific synthetic route for 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine would involve the appropriate selection of reagents and conditions to form the imidazole ring and attach it to the indene-diamine structure.
Industrial Production Methods
Industrial production of imidazole-containing compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.
Substitution: N-alkylation and other substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents like dimethyl carbonate for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-alkylation of imidazole can produce N-alkylimidazoles, which have various applications in organic synthesis .
Scientific Research Applications
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is unique due to its specific structure, which combines the imidazole ring with an indene-diamine moiety. This unique structure may confer distinct chemical and biological properties compared to other imidazole-containing compounds .
Properties
IUPAC Name |
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-13-9-14(12-4-2-1-3-11(12)13)17-6-8-18-7-5-16-10-18/h1-5,7,10,13-14,17H,6,8-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJQXGXXNHKQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1NCCN3C=CN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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